molecular formula C18H16N2O3S B2614328 Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-27-6

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2614328
CAS No.: 888409-27-6
M. Wt: 340.4
InChI Key: YECRJRVVXYQZCS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-methylbenzamido group at the 2-position and an ethyl ester at the 6-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring unique electronic and steric properties. This compound is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the bromination of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) followed by amidation .

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-23-17(22)13-8-9-14-15(10-13)24-18(19-14)20-16(21)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRJRVVXYQZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromo-4-methylbenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .

Chemical Reactions Analysis

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of benzothiazole derivatives is a critical site for modulating biological activity. Key analogs and their substituents include:

Compound Name 2-Substituent Key Properties/Activities Reference
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate 4-methylbenzamido Potential Hsp90 inhibition (inferred from SAR)
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Boc-piperazine Hsp90 C-terminal inhibitor
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate Amino with pyridinylmethoxy DNA gyrase inhibition (MIC: 1–4 µg/mL against A. baumannii)
Methyl 2-chlorobenzo[d]thiazole-6-carboxylate Chloro Enhanced electrophilicity for further derivatization

Key Observations:

  • Amide vs. Piperazine Groups : The 4-methylbenzamido group in the target compound may enhance hydrogen bonding with target proteins compared to the bulkier Boc-piperazine, which improves solubility but may reduce membrane permeability .
  • Amino-Pyridinylmethoxy Substituents: These groups in DNA gyrase inhibitors enhance target binding via π-π stacking and hydrogen bonding, suggesting that the target compound’s benzamido group could offer similar interactions .
  • Chloro Substituents : Smaller, electron-withdrawing groups like chloro facilitate further functionalization but lack the hydrogen-bonding capacity of amides .

Ester Group Modifications

The 6-carboxylate ester influences lipophilicity and metabolic stability:

Compound Name Ester Group LogP (Predicted) Metabolic Stability Reference
This compound Ethyl ~3.2 Moderate hydrolysis
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate Methyl ~2.8 Rapid hydrolysis
4-Methoxybenzyl 2-((2-methoxyethyl)amino)benzo[d]thiazole-6-carboxylate 4-Methoxybenzyl ~4.1 Slow hydrolysis

Key Observations:

  • Ethyl vs.
  • 4-Methoxybenzyl Esters : Bulky esters like 4-methoxybenzyl enhance stability but may reduce bioavailability due to steric hindrance .

Biological Activity

Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and research applications.

This compound plays a crucial role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter the overall metabolic flux within cells.

PropertyDescription
Molecular FormulaC₁₅H₁₅N₃O₃S
Molecular WeightApproximately 319.35 g/mol
SolubilitySoluble in organic solvents like ethanol and methanol
StabilityStable under standard laboratory conditions

Cellular Effects

The compound exhibits significant effects on various cell types and processes. It influences cell signaling pathways related to cell proliferation and apoptosis . Research indicates that it can induce apoptosis in cancer cells while promoting cell survival in normal cells, highlighting its potential as a therapeutic agent.

The molecular mechanism involves binding to target biomolecules, leading to enzyme inhibition or activation. For instance, it interacts with enzymes such as cytochrome P450, which is critical for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound vary over time and with dosage:

  • Temporal Effects : The compound shows good stability over extended periods, with minimal degradation under standard conditions.
  • Dosage Effects : At lower doses, it demonstrates therapeutic effects like tumor growth inhibition and inflammation reduction, while higher doses may lead to cytotoxicity.

Transport and Distribution

This compound is transported within cells through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake into specific cellular compartments. This selective distribution is essential for its biological activity.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : It is being investigated for its potential as an antimicrobial , antitumor , and anti-inflammatory agent.
  • Biological Studies : Researchers utilize this compound to explore its interactions with biological systems, including enzyme and receptor studies.
  • Drug Development : Ongoing research aims to develop new therapeutic agents based on its structure and activity.

Case Studies

  • Antitumor Activity : In vivo studies have demonstrated that this compound inhibits tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells.
  • Anti-inflammatory Effects : Animal studies indicate that the compound reduces inflammation markers in models of acute inflammation, suggesting potential use in treating inflammatory diseases.
  • Metabolic Impact : Research has shown that this compound can improve insulin sensitivity and lipid profiles in diabetic models, indicating a role in metabolic regulation .

Q & A

Q. How do solvent effects influence the compound’s reactivity in amidation reactions?

  • Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions.
  • Solvent-free conditions (microwave-assisted synthesis) reduce side reactions and improve yields .

Biological and Pharmacological Focus

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

  • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining validate mechanism .

Q. How is target engagement validated for benzothiazole-based enzyme inhibitors?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to purified enzymes (e.g., BCL-2).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

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